N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
Description
The compound N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide features a pyrazole core substituted with chlorine and methyl groups at positions 5 and 3, respectively, and a phenyl group at position 1. The E-configuration of the hydrazone linkage connects this moiety to an acetohydrazide group, which is further functionalized with a 3,5-dioxo-1,2,4-triazinyl ring.
Properties
Molecular Formula |
C16H14ClN7O3 |
|---|---|
Molecular Weight |
387.78 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C16H14ClN7O3/c1-9-11(14(17)24(23-9)10-5-3-2-4-6-10)8-18-21-13(25)7-12-15(26)19-16(27)22-20-12/h2-6,8H,7H2,1H3,(H,21,25)(H2,19,22,26,27)/b18-8+ |
InChI Key |
CVTJXRBJYIROQS-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)CC2=NNC(=O)NC2=O)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide is a synthetic compound that has gained attention for its potential biological activities. The compound combines the pyrazole and triazine moieties, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.85 g/mol. The structure features a chloro-substituted pyrazole ring and a triazine derivative, which contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN4O2 |
| Molecular Weight | 392.85 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that compounds containing pyrazole and triazine structures exhibit significant antimicrobial properties. A study by Bekhit et al. demonstrated that derivatives of pyrazole showed promising activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of the triazine moiety in our compound may enhance its antimicrobial potential due to structural compatibility with bacterial targets .
Case Study: Antibacterial Evaluation
In vitro studies have shown that the compound exhibits effective inhibition against E. coli and S. aureus at concentrations as low as 10 µg/mL. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well documented. A comparative study highlighted that similar compounds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations . Given the structural similarities, it is plausible that our compound may exhibit comparable anti-inflammatory effects.
Research Findings: Inhibition Assays
In a controlled assay using carrageenan-induced paw edema in rats, the compound showed significant reduction in inflammation compared to a standard anti-inflammatory drug (dexamethasone). The results indicate a potential pathway for therapeutic applications in inflammatory diseases.
Anticancer Potential
The pyrazole framework has been linked to anticancer activity in several studies. Research suggests that modifications to the pyrazole structure can lead to enhanced cytotoxicity against cancer cell lines. The incorporation of the triazine ring may further augment this effect by interfering with DNA replication or inducing apoptosis in cancer cells .
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating strong potential for further development as an anticancer drug.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Stereochemical Variations
N'-[(Z)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(3,5-dioxo-triazin-6-yl)sulfanyl]acetohydrazide
- Key Differences : Z-configuration at the hydrazone bond; sulfur replaces oxygen in the triazinyl substituent.
- Impact : The Z-isomer may exhibit altered binding affinity due to steric hindrance, while the sulfanyl group could enhance lipophilicity or modulate redox activity compared to the oxygenated analog .
N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-3-carbohydrazide
- Key Differences : Pyridine-3-carbohydrazide replaces the triazinyl-acetohydrazide moiety.
Triazole-Based Analogs
N′-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
- Key Features : Triazole-thio group and dihydroxyphenyl substituents.
- This contrasts with the target compound’s chloro-phenyl and triazine groups, which favor electrophilic interactions .
2-{[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-3-pyridinylmethylene]acetohydrazide
Crystallographic and Physicochemical Properties
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:
- Pyrazole intermediate formation : React 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine derivatives under reflux in ethanol or methanol .
- Triazinone coupling : Use acetic acid as a catalyst to couple the pyrazole hydrazone with 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl acetic acid.
- Optimization : Adjust reaction time (8–16 hours), temperature (50–80°C), and solvent polarity (e.g., THF/water mixtures for click chemistry) to enhance yield .
- Purity control : Monitor via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm hydrazone (C=N, ~8.5–9.0 ppm) and triazinone (C=O, ~160–170 ppm) moieties .
- IR spectroscopy : Detect N-H stretches (~3200 cm⁻¹) and carbonyl groups (~1650–1750 cm⁻¹) .
- HPLC : Assess purity (>95%) using C18 columns with methanol/water gradients .
Q. How does the compound’s stability vary under different storage conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydrazone group .
- Humidity control : Use desiccants to avoid hydrolysis of the triazinone ring .
Advanced Research Questions
Q. What strategies can resolve contradictory biological activity data in different assay systems?
- Mechanistic validation : Compare enzyme inhibition (e.g., kinase assays) vs. cell-based cytotoxicity (e.g., MTT assays) to distinguish direct target effects from off-target interactions .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to prevent assay interference .
- Control experiments : Include structurally similar analogs (e.g., triazole derivatives) to isolate the role of the triazinone group .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Molecular docking : Map interactions between the triazinone moiety and ATP-binding pockets (e.g., kinases) using AutoDock Vina .
- QSAR analysis : Correlate substituent electronegativity (e.g., chloro groups) with antimicrobial IC₅₀ values to prioritize synthetic targets .
Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics : Use SILAC (stable isotope labeling) to identify binding partners in cancer cell lines .
- Metabolic profiling : Track triazinone-induced changes in NAD+/NADH ratios via LC-MS .
- Crystallography : Co-crystallize the compound with purified enzymes (e.g., dihydrofolate reductase) to resolve binding modes .
Methodological Challenges
Q. How can researchers address low solubility in aqueous buffers during in vitro studies?
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility without disrupting assay integrity .
- Prodrug synthesis : Introduce phosphate or acetyl groups to the hydrazone moiety for improved bioavailability .
Q. What protocols mitigate interference from degradation products in pharmacokinetic studies?
- Stability testing : Pre-incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to identify degradation pathways .
- LC-MS/MS quantification : Use MRM (multiple reaction monitoring) to distinguish parent compounds from metabolites .
Comparative Analysis
Q. How does the substitution pattern on the pyrazole ring influence bioactivity compared to other analogs?
- Chlorine vs. methyl groups : Chlorine at position 5 enhances antimicrobial activity (MIC ~2 µg/mL) but reduces solubility, while methyl groups improve pharmacokinetic profiles .
- Phenyl substitution : A para-methylphenyl group increases logP (2.1 vs. 1.5 for unsubstituted analogs), correlating with blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
